Yelfbsbofkwhsl-qdpfkyggsa-
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Overview
Description
Tenellin is a yellow pigment produced by the entomopathogenic fungus Beauveria bassiana. It is a secondary metabolite with a mixed biosynthetic origin, derived from a polyketide moiety and the amino acid L-phenylalanine . Recent studies have shown that tyrosine is a more direct amino acid precursor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenellin is synthesized through a biosynthetic pathway involving the condensation of a polyketide moiety with a rearranged phenylpropanoid unit derived from tyrosine . The biosynthesis of tenellin involves several steps, including the incorporation of deuterium-labeled intermediates into the polyketide chain . The formation of the pyridone ring in tenellin requires the condensation of the polyketide moiety with the phenylpropanoid unit .
Industrial Production Methods: Industrial production of tenellin can be achieved through the fermentation of Beauveria bassiana in a liquid medium. The fermentation process is followed by preparative high-performance liquid chromatography (HPLC) purification to isolate tenellin and its derivatives . The production of tenellin can be enhanced by using ferricrocin-deficient mutants of Beauveria bassiana, which accumulate significant amounts of the iron-tenellin complex under iron-replete conditions .
Chemical Reactions Analysis
Types of Reactions: Tenellin undergoes various chemical reactions, including complexation with iron to form an iron-tenellin complex . This complexation occurs at a ratio of 3:1 (tenellin to iron) in the absence of ferricrocin .
Common Reagents and Conditions: The formation of the iron-tenellin complex is facilitated by the presence of excess unbound iron, which binds to tenellin and protects the cell from iron-mediated free radical damage .
Major Products Formed: The major product formed from the reaction of tenellin with iron is the iron-tenellin complex, which plays a crucial role in protecting the fungus from oxidative stress .
Scientific Research Applications
Tenellin has a wide range of scientific research applications, including:
Mechanism of Action
Tenellin exerts its effects primarily through its role as an iron chelator. By binding to excess unbound iron, tenellin prevents the formation of reactive oxygen species through the Fenton reaction, thereby protecting the fungus from oxidative stress . The formation of the iron-tenellin complex is a survival strategy during iron-mediated oxidative stress .
Comparison with Similar Compounds
Tenellin is unique among polyketide-derived secondary metabolites due to its dual role as a pigment and an iron chelator. Similar compounds include:
Ferricrocin: Another iron-chelating compound produced by fungi, but with a different biosynthetic pathway.
Aspyridone: A cytotoxic compound derived from tyrosine, similar to tenellin in its biosynthetic origin.
Citrinin: A non-reduced polyketide with a different molecular structure and biological activity.
Properties
CAS No. |
81844-67-9 |
---|---|
Molecular Formula |
C21H23NO5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-[(2E,4E)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one |
InChI |
InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+ |
InChI Key |
YELFBSBOFKWHSL-QDPFKYGGSA-N |
Isomeric SMILES |
CCC(C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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